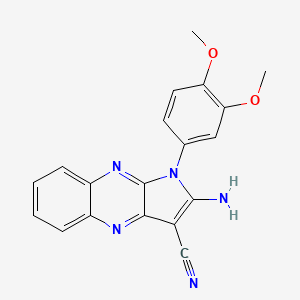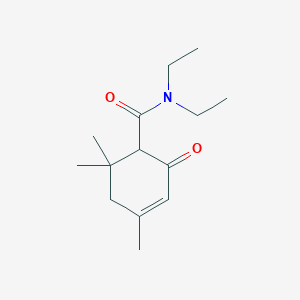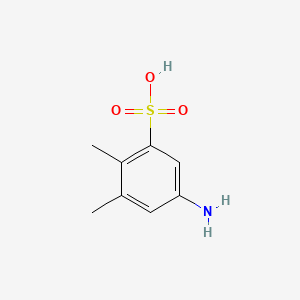
2-Amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a quinoxaline core, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Pyrrolo Group: This step might involve cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Anticancer Activity: Research into its potential anticancer properties.
Industry
Dye Synthesis: Use in the synthesis of dyes and pigments.
Polymer Chemistry:
Mecanismo De Acción
The mechanism of action for 2-Amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile would depend on its specific application. For instance:
Enzyme Inhibition: It might bind to the active site of an enzyme, preventing substrate binding.
Receptor Interaction: It could interact with specific receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoquinoxaline Derivatives: These compounds share the quinoxaline core and have similar biological activities.
Pyrroloquinoxalines: Compounds with similar structures but different substituents.
Uniqueness
The unique combination of functional groups in 2-Amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H15N5O2 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-amino-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
InChI |
InChI=1S/C19H15N5O2/c1-25-15-8-7-11(9-16(15)26-2)24-18(21)12(10-20)17-19(24)23-14-6-4-3-5-13(14)22-17/h3-9H,21H2,1-2H3 |
Clave InChI |
YGGXAOJWSUCASV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964521.png)
![2-methylpropyl (2E)-2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964525.png)

![methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11964532.png)

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964541.png)
![Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)-](/img/structure/B11964554.png)
![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964578.png)
![allyl (2Z)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964581.png)


![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11964604.png)

